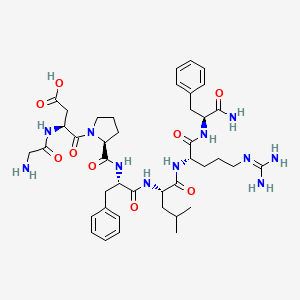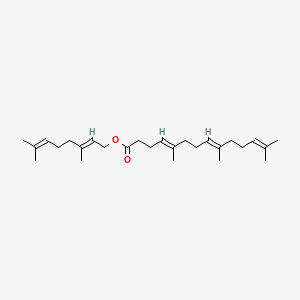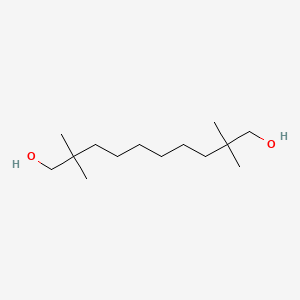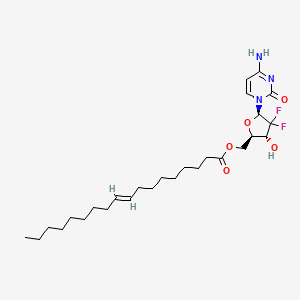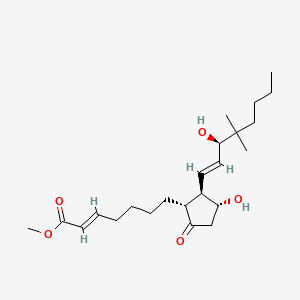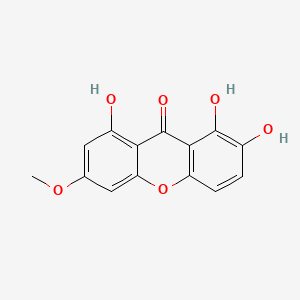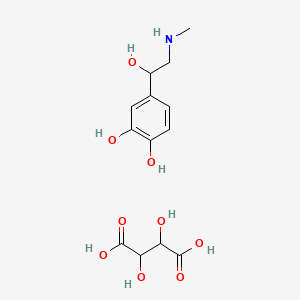
Epinephrine bitartrate
Übersicht
Beschreibung
Epinephrine bitartrate is an α,β-adrenergic receptor agonist . It has positive chronotropic and inotropic effects on cardiac muscle. Its major actions are mediated via activation of adenylate cyclase .
Synthesis Analysis
This compound was nominated for use as a 0.05% and 0.18% topical gel in combination with 4% lidocaine and 0.5% tetracaine for use as a local anesthetic .Molecular Structure Analysis
This compound has a molecular formula of C13H19NO9 . Its molecular weight is 333.29 . The method of analysis depends on the quantitative conversion of the substances into OS,W N-triacetyl derivatives which may be extracted into chloroform, weighed, identified, and examined polarimetrically for the determination of stereochemical composition .Chemical Reactions Analysis
The method of analysis depends on the quantitative conversion of the substances into OS,W N-triacetyl derivatives . The norepinephrine in a solution of U. S. P. epinephrine may be quantitatively isolated as its triacetyl derivative and determined colormetrically after deacetylation and oxidation to noradrenochrome .Physical And Chemical Properties Analysis
This compound has a molecular weight of 333.29 . It is soluble in DMSO at 67 mg/mL .Wissenschaftliche Forschungsanwendungen
Glaucoma Treatment
Epinephrine bitartrate has been used in the treatment of various forms of glaucoma for several decades. Research by Ballintine and Garner (1961) revealed that prolonged local treatment with this compound led to a significant improvement in the coefficient of outflow in glaucomatous eyes. This improvement was primarily due to a reduction in the rate of production of aqueous humor and an increase in the facility of outflow with continued treatment over weeks or months (Ballintine & Garner, 1961).
Analytical Chemistry
In the field of analytical chemistry, El-Kommos et al. (1990) developed a spectrophotometric method for determining epinephrine and norepinephrine, including their bitartrate salts. This method, which involved the use of sodium periodate in aqueous alcoholic medium, was found to be simple, accurate, and particularly suitable for routine analysis of epinephrine and norepinephrine injections (El-Kommos, Mohamed, & Khedr, 1990).
Pharmaceutical Analysis
T. Wilson (1990) conducted a study focusing on the validation of an amperometric high-performance liquid chromatographic determination of epinephrine in bupivacaine and epinephrine injection. This research aimed to develop and validate a sensitive and specific assay method for epinephrine as the bitartrate salt (Wilson, 1990).
Veterinary Medicine
In veterinary medicine, Joseph L. Scott (1962) investigated the metabolism of labeled epinephrine in the Leghorn Chicken. This study focused on the role of certain enzymes in the inactivation of epinephrine, providing initial indications that monoamine oxidase is involved in epinephrine inactivation in chickens (Scott, 1962).
Ocular Pharmacology
Research in ocular pharmacology has explored the effects of this compound on various aspects of eye health. For example, Hull et al. (1975) studied the impact of epinephrine on the corneal endothelium, finding that intracameral epinephrine, especially in certain dilutions, could prevent endothelial damage during intraocular surgery (Hull et al., 1975).
Wirkmechanismus
Target of Action
Epinephrine bitartrate primarily targets alpha-adrenergic receptors and beta-adrenoceptors . These receptors are part of the G protein-coupled receptor family and are widely distributed throughout the body . They play a significant role in mediating the physiological effects of epinephrine.
Mode of Action
This compound interacts with its targets, leading to a cascade of changes within the cell. Through its action on alpha-adrenergic receptors, epinephrine minimizes the vasodilation and increased vascular permeability that occurs during anaphylaxis, which can cause the loss of intravascular fluid volume and hypotension .
Biochemical Pathways
This compound affects the GPCR/G protein pathway . This pathway is involved in various cellular processes, including signal transduction, cell proliferation, and regulation of gene expression. The activation of this pathway by this compound leads to downstream effects that mediate the compound’s physiological actions.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is administered through various routes, including intravenous, inhalation, nebulization, intramuscular injection, and subcutaneous injection . The pharmacokinetics of epinephrine autoinjectors has been studied extensively . These studies suggest that intramuscular injection leads to a faster peak plasma concentration (Cmax) and that there is a dose-dependent increase in plasma concentration .
Result of Action
The action of this compound results in a range of physiological effects. It is used to relieve respiratory distress due to bronchospasm, provide rapid relief of hypersensitivity reactions to drugs, animal serums, and other allergens, and prolong the action of infiltration anesthetics . In addition, it is the primary drug administered during cardiopulmonary resuscitation (CPR) to reverse cardiac arrest .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Epinephrine bitartrate plays a crucial role in various biochemical reactions. It interacts with alpha and beta-adrenergic receptors, which are G protein-coupled receptors found on the surface of many cell types. These interactions lead to the activation of adenylate cyclase, which converts ATP to cyclic AMP (cAMP). The increase in cAMP levels triggers a cascade of intracellular events, including the activation of protein kinase A (PKA). This compound also interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in its metabolism .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cardiac cells, it increases heart rate and contractility by enhancing calcium influx through L-type calcium channels. In smooth muscle cells, it causes relaxation by activating beta-adrenergic receptors, leading to the phosphorylation of myosin light chain kinase. This compound also influences cell signaling pathways, such as the cAMP and phosphatidylinositol 3-kinase (PI3K) pathways, and modulates gene expression by activating transcription factors like cAMP response element-binding protein (CREB) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to alpha and beta-adrenergic receptors. Upon binding, it induces conformational changes in the receptors, leading to the activation of G proteins. This activation results in the stimulation of adenylate cyclase and the subsequent production of cAMP. The elevated cAMP levels activate PKA, which phosphorylates various target proteins, leading to physiological responses such as increased heart rate, bronchodilation, and vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as light, temperature, and pH. This compound is known to gradually darken in color upon exposure to air and light, indicating degradation . Long-term studies have shown that repeated administration of this compound can lead to desensitization of adrenergic receptors, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it primarily stimulates beta-adrenergic receptors, leading to increased heart rate and bronchodilation. At higher doses, it also activates alpha-adrenergic receptors, causing vasoconstriction and increased blood pressure. Toxic effects, such as arrhythmias and myocardial ischemia, have been observed at very high doses .
Metabolic Pathways
This compound is metabolized primarily by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). MAO converts this compound to its inactive metabolites, while COMT methylates it to form metanephrine and normetanephrine. These metabolites are then conjugated and excreted in the urine. The metabolic pathways of this compound are crucial for regulating its levels and ensuring its rapid clearance from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also actively transported by specific transporters. Once inside the cells, it can bind to intracellular proteins and receptors, influencing its localization and accumulation. The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and receptor density .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with adrenergic receptors on the cell surface. Upon binding to these receptors, it can initiate signaling cascades that lead to its redistribution within the cell. This compound can also be localized to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for its activity and function within the cell .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Epinephrine bitartrate involves the condensation of Epinephrine with tartaric acid to form the bitartrate salt. The reaction is carried out in two steps: (1) esterification of Epinephrine with tartaric acid to form the diester intermediate, and (2) hydrolysis of the diester intermediate to form the bitartrate salt.", "Starting Materials": [ "Epinephrine", "Tartaric acid", "Methanol", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Esterification", "- Dissolve Epinephrine (1.0 g) in methanol (10 mL) and add tartaric acid (1.5 g) and sulfuric acid (0.5 mL).", "- Reflux the mixture for 4 hours under nitrogen atmosphere.", "- Cool the mixture and add sodium hydroxide solution (10%) until pH 7.0 is reached.", "- Extract the product with ethyl acetate (3 x 50 mL) and dry over anhydrous sodium sulfate.", "- Concentrate the organic layer under reduced pressure to obtain the diester intermediate as a white solid.", "Step 2: Hydrolysis", "- Dissolve the diester intermediate (0.5 g) in water (20 mL) and add sodium hydroxide solution (10%) until pH 9.0 is reached.", "- Heat the mixture to 70°C for 2 hours.", "- Cool the mixture and acidify with hydrochloric acid to pH 3.0.", "- Extract the product with ethyl acetate (3 x 50 mL) and dry over anhydrous sodium sulfate.", "- Concentrate the organic layer under reduced pressure to obtain Epinephrine bitartrate as a white solid." ] } | |
CAS-Nummer |
51-42-3 |
Molekularformel |
C9H13NO3.C4H6O6 C13H19NO9 |
Molekulargewicht |
333.29 g/mol |
IUPAC-Name |
(3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2?/m01/s1 |
InChI-Schlüssel |
YLXIPWWIOISBDD-YAJHYOSUSA-N |
Isomerische SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H](C(C(=O)O)O)(C(=O)O)O |
SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Aussehen |
Solid powder |
melting_point |
150.5 °C |
Andere CAS-Nummern |
51-42-3 |
Piktogramme |
Acute Toxic; Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(-)-Adrenaline acid tartrate, (-)-Adrenaline bitartrate, (-)-Adrenaline hydrogen tartrate, (-)-Adrenaline tartrate, (-)-Epinephrine (+)-bitartrate, (-)-Epinephrine bitartrate, (R)-(-)-Epinephrine bitartrate, Adrenaline acid tartrate, Adrenaline bitartrate, Adrenaline hydrogen tartrate, Asmatane Mist, Bronitin, Epinephrine bitartrate; Epinephrine d-bitartrate, Epinephrine hydrogen tartrate, Epinephrine tartrate, Epitrate, l-Adrenaline bitartrate, l-Adrenaline d-bitartrate, l-Adrenaline hydrogen tartrate, L-Adrenaline tartrate, l-Epinephrine bitartrate, l-Epinephrine d-bitartrate, l-Epinephrine tartrate, Medihaler-Epi, Primatene Mist Suspension, Suprarenin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does epinephrine bitartrate exert its effects at the cellular level?
A1: this compound primarily acts by binding to adrenergic receptors, specifically α and β-adrenergic receptors, on the surface of various cells [, , ]. This binding triggers a cascade of intracellular signaling events, leading to diverse physiological responses depending on the receptor subtype and target tissue.
Q2: Can you elaborate on the specific downstream effects mediated by this compound binding to α and β-adrenergic receptors?
A2: Binding to α-adrenergic receptors generally leads to vasoconstriction, while binding to β-adrenergic receptors produces effects such as vasodilation, increased heart rate, and bronchodilation [, , , ].
Q3: The research mentions that this compound can modulate protein glycosylation. Could you explain this further?
A3: Studies using rat parotid acinar cells demonstrate that this compound, via β-adrenergic receptor activation, influences N-linked protein glycosylation []. This effect is concentration-dependent and can be blocked by the β-adrenergic antagonist propranolol.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C13H19NO3 · C4H6O6 and a molecular weight of 333.30 g/mol [, , ].
Q5: What spectroscopic techniques are commonly employed to characterize this compound?
A5: Researchers frequently utilize ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) to analyze and quantify this compound [, , , ].
Q6: What factors influence the stability of this compound in pharmaceutical preparations?
A6: this compound's stability is affected by factors such as pH, temperature, exposure to light, and the presence of other excipients in the formulation [, , , ]. Alkaline pH, high temperatures, and light exposure accelerate its degradation.
Q7: How does the addition of sodium bicarbonate to lidocaine-epinephrine bitartrate mixtures impact stability?
A7: Studies indicate that adding sodium bicarbonate to lidocaine-epinephrine bitartrate solutions, especially when exposed to light, significantly accelerates epinephrine degradation []. This is attributed to the alkaline pH of the resulting mixture.
Q8: Are there strategies to enhance the stability of this compound in pharmaceutical formulations?
A8: Researchers are exploring various formulation strategies to improve the stability of this compound, including the use of antioxidants, buffering agents to maintain optimal pH, and protective packaging to minimize light exposure [, , ].
Q9: The research highlights the use of this compound in inducing metamorphosis in oyster larvae. Could you provide more details?
A9: this compound effectively induces metamorphosis in competent larvae of the flat oyster (Ostrea angasi) [, ]. This effect has proven valuable in hatchery production and research on larval development and settlement.
Q10: What is the primary route of administration for this compound, and how does this affect its pharmacokinetic profile?
A10: While the provided research focuses on topical and intraocular applications, it's important to note that this compound can be administered through various routes, including intravenous, intramuscular, subcutaneous, and inhalation [, , , , ]. The route of administration significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Q11: What in vivo models have been used to study the effects of this compound?
A11: Researchers have employed various animal models, including rabbits, dogs, rats, and mice, to investigate the effects of this compound on parameters such as blood pressure, ocular pressure, and blood flow [, , , , , , , ].
Q12: The research discusses the use of this compound in glaucoma treatment. Could you elaborate on its mechanism in this context?
A12: Studies using rabbit models demonstrate that this compound can lower intraocular pressure (IOP), a key therapeutic goal in glaucoma management [, , , ]. While the exact mechanisms are still under investigation, evidence suggests that it might reduce aqueous humor production and enhance outflow facility.
Q13: What are the potential adverse effects associated with this compound use, and how are these managed?
A13: While the provided research focuses on scientific aspects, it's crucial to acknowledge that this compound, like any medication, can cause side effects []. Common adverse effects may include anxiety, tremors, sweating, and increased heart rate.
Q14: What analytical methods are employed to quantify this compound in biological samples?
A14: Researchers often utilize sophisticated analytical techniques like high-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis or mass spectrometry, for sensitive and specific quantification of this compound in biological matrices [, , ].
Q15: Why is the validation of analytical methods crucial in this compound research?
A15: Analytical method validation ensures the accuracy, precision, specificity, and reliability of the results obtained from experiments involving this compound quantification []. This is essential for drawing meaningful conclusions and making informed decisions based on the data.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



